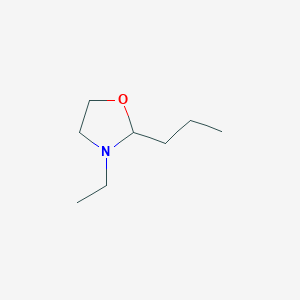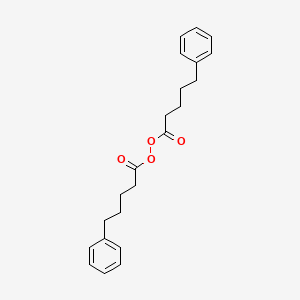![molecular formula C17H21N5O7S B14747824 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis . This compound has also been studied for its efficacy in disrupting viral RNA synthesis and inhibiting the replication of Hepatitis C Virus (HCV).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine involves multiple steps. One common method includes the acetylation of guanosine derivatives. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Análisis De Reacciones Químicas
Types of Reactions: 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Pyridine as a solvent and catalyst at room temperature.
Major Products:
Oxidation: Formation of oxidized guanosine derivatives.
Reduction: Formation of reduced guanosine derivatives.
Substitution: Formation of substituted guanosine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and nucleoside analog studies.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the production of antiviral drugs targeting Hepatitis C Virus (HCV) replication.
Mecanismo De Acción
The mechanism of action of 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine involves its incorporation into DNA and RNA, leading to the inhibition of DNA synthesis and induction of apoptosis. The compound targets specific enzymes involved in nucleic acid synthesis, disrupting the replication process and leading to cell death .
Comparación Con Compuestos Similares
- 2’,3’,5’-Tri-O-acetyl-6-thio-guanosine
- 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-adenosine
- 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-cytidine
Comparison: 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine is unique due to its specific substitution pattern and the presence of the sulfur atom in the guanosine structure. This modification enhances its antitumor and antiviral activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C17H21N5O7S |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H21N5O7S/c1-7(23)26-5-10-12(27-8(2)24)13(28-9(3)25)16(29-10)22-6-19-11-14(22)20-17(18)21-15(11)30-4/h6,10,12-13,16H,5H2,1-4H3,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
SQONPMBTLDPPNE-XNIJJKJLSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3SC)N)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3SC)N)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


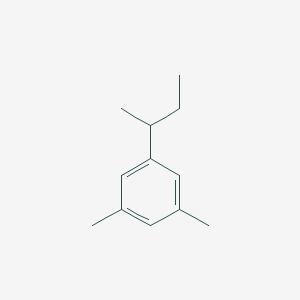
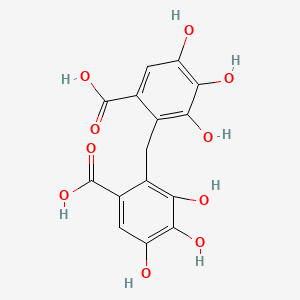
![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)
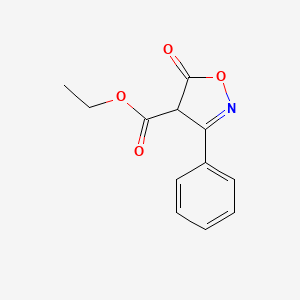
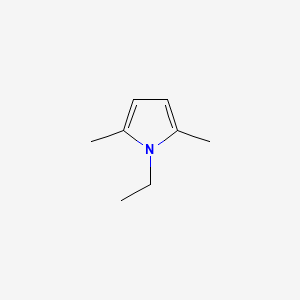
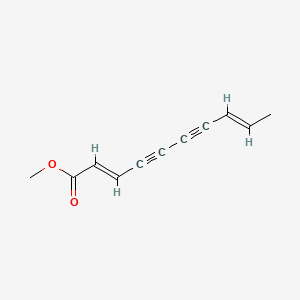
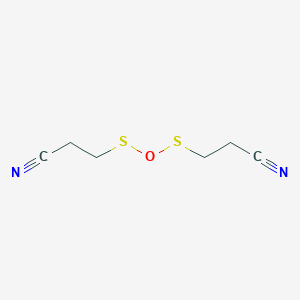
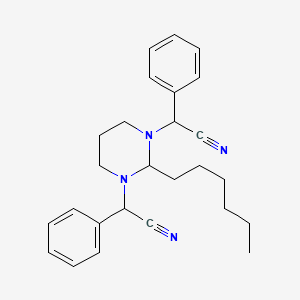
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)
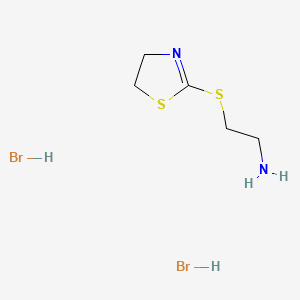
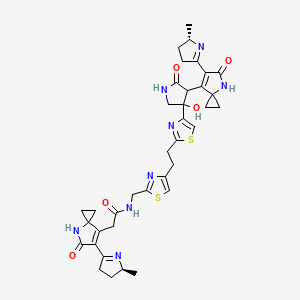
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
